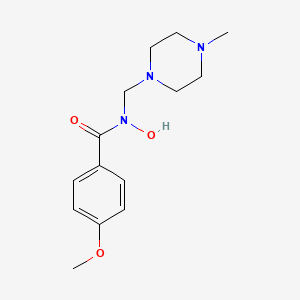
N-(1-Phenyl-2-propylidene)aminoguanidine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenyl-2-propylidene)aminoguanidine acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenyl group attached to a propylidene moiety, which is further linked to an aminoguanidine group. The acetate form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenyl-2-propylidene)aminoguanidine acetate typically involves the condensation of 1-phenyl-2-propylidene with aminoguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenyl-2-propylidene)aminoguanidine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other functional groups replacing the original groups.
Scientific Research Applications
N-(1-Phenyl-2-propylidene)aminoguanidine acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Phenyl-2-propylidene)aminoguanidine acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as diamine oxidase and nitric oxide synthase, which play crucial roles in various physiological processes. By inhibiting these enzymes, the compound can modulate the levels of reactive oxygen species and nitric oxide, thereby exerting its effects on oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Aminoguanidine: A related compound with similar enzyme inhibitory properties.
Phenylhydrazine: Shares structural similarities and is used in similar applications.
Propylidene derivatives: Compounds with the propylidene moiety that exhibit comparable chemical reactivity.
Uniqueness
N-(1-Phenyl-2-propylidene)aminoguanidine acetate stands out due to its unique combination of the phenyl, propylidene, and aminoguanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, solubility, and specific enzyme inhibitory activities.
Properties
CAS No. |
35957-62-1 |
|---|---|
Molecular Formula |
C12H18N4O2 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
acetic acid;2-[(E)-1-phenylpropan-2-ylideneamino]guanidine |
InChI |
InChI=1S/C10H14N4.C2H4O2/c1-8(13-14-10(11)12)7-9-5-3-2-4-6-9;1-2(3)4/h2-6H,7H2,1H3,(H4,11,12,14);1H3,(H,3,4)/b13-8+; |
InChI Key |
NWPARAFEEGQKBO-FNXZNAJJSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/CC1=CC=CC=C1.CC(=O)O |
Canonical SMILES |
CC(=NN=C(N)N)CC1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

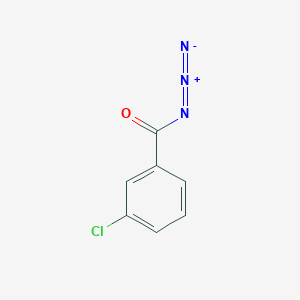
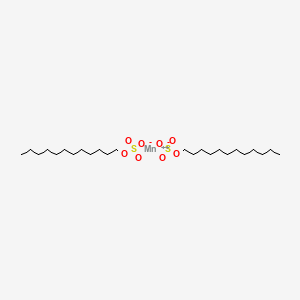
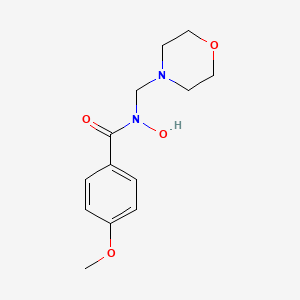
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
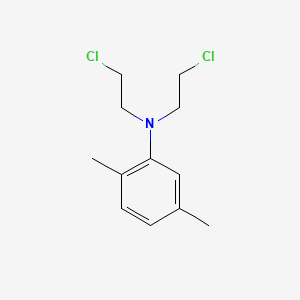
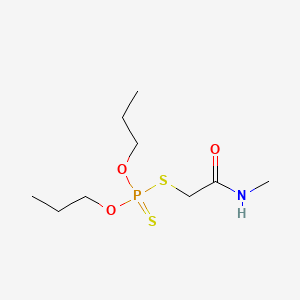
![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
